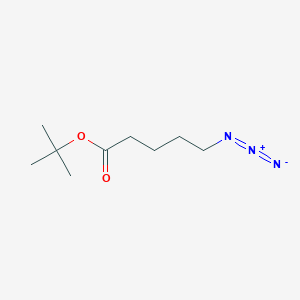
Trifluoperazine Sulfoxide N1,N4-Dioxide (Trifluoperazine N1,N4,S-Trioxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The preparation of Trifluoperazine Sulfoxide N1,N4-Dioxide involves the oxidation of trifluoperazine. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide and dioxide functionalities . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Trifluoperazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the compound back to its parent form, trifluoperazine.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide sites. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
Trifluoperazine Sulfoxide N1,N4-Dioxide is utilized in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the context of antipsychotic treatments.
Industry: Employed in the development of pharmaceutical formulations and quality control processes
Wirkmechanismus
The mechanism of action of Trifluoperazine Sulfoxide N1,N4-Dioxide involves its interaction with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Vergleich Mit ähnlichen Verbindungen
Trifluoperazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine antipsychotic with similar dopaminergic receptor blocking properties.
Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychoses.
Eigenschaften
Molekularformel |
C21H24F3N3O3S |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide |
InChI |
InChI=1S/C21H24F3N3O3S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)31(30)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI-Schlüssel |
CQWLTKUDAIAQLV-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)

![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)




![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)



